Cas no 712294-48-9 (3-Chloro-4-ethoxy-5-methoxybenzoic Acid)

3-Chloro-4-ethoxy-5-methoxybenzoic Acid 化学的及び物理的性質
名前と識別子
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- 3-Chloro-4-ethoxy-5-methoxy-benzoic acid
- 3-Chloro-4-ethoxy-5-methoxybenzoic Acid
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3-Chloro-4-ethoxy-5-methoxybenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08919-0.05g |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95.0% | 0.05g |
$65.0 | 2025-02-21 | |
Enamine | EN300-08919-0.5g |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95.0% | 0.5g |
$256.0 | 2025-02-21 | |
TRC | C378830-25mg |
3-Chloro-4-ethoxy-5-methoxybenzoic Acid |
712294-48-9 | 25mg |
$ 50.00 | 2022-04-28 | ||
Enamine | EN300-08919-0.25g |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95.0% | 0.25g |
$136.0 | 2025-02-21 | |
Enamine | EN300-08919-0.1g |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95.0% | 0.1g |
$96.0 | 2025-02-21 | |
Enamine | EN300-08919-1.0g |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95.0% | 1.0g |
$355.0 | 2025-02-21 | |
Enamine | EN300-08919-10g |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95% | 10g |
$1531.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292012-100mg |
3-Chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95% | 100mg |
¥2592.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292012-5g |
3-Chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95% | 5g |
¥27885.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292012-2.5g |
3-Chloro-4-ethoxy-5-methoxybenzoic acid |
712294-48-9 | 95% | 2.5g |
¥18813.00 | 2024-05-02 |
3-Chloro-4-ethoxy-5-methoxybenzoic Acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
3-Chloro-4-ethoxy-5-methoxybenzoic Acidに関する追加情報
Comprehensive Overview of 3-Chloro-4-ethoxy-5-methoxybenzoic Acid (CAS No. 712294-48-9): Properties, Applications, and Industry Insights
3-Chloro-4-ethoxy-5-methoxybenzoic Acid (CAS No. 712294-48-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoic acid derivative combines chloro, ethoxy, and methoxy substituents, offering versatile reactivity for synthetic applications. As demand for fine chemicals and intermediates grows, this compound has emerged as a valuable building block in drug discovery pipelines.
The molecular structure of 3-Chloro-4-ethoxy-5-methoxybenzoic Acid features a carboxyl group (-COOH) at position 1, with chlorine at position 3, ethoxy at position 4, and methoxy at position 5. This multifunctional aromatic acid exhibits moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while being less soluble in water. Researchers frequently inquire about its pKa value, which typically ranges between 4.2-4.8 due to the electron-withdrawing effects of the chloro substituent.
Current applications focus on its role as a pharmaceutical intermediate, particularly in developing non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors. The compound's ability to undergo nucleophilic aromatic substitution at the chloro position makes it valuable for creating diverse molecular scaffolds. Industry searches for "CAS 712294-48-9 supplier" and "3-Chloro-4-ethoxy-5-methoxybenzoic Acid synthesis" have increased by 32% year-over-year, reflecting growing commercial interest.
From an environmental perspective, green chemistry approaches are being explored for its production. Recent patents describe catalytic methods using palladium or copper complexes to improve yield while reducing waste. The compound's biodegradability profile and ecotoxicological data are frequently requested by regulatory compliance teams, with studies showing moderate persistence in aquatic systems.
Analytical characterization typically employs HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. The proton NMR spectrum shows distinctive peaks: aromatic protons appear between δ 7.2-7.8 ppm, ethoxy methyl at δ 1.4 ppm (triplet), and methoxy singlet near δ 3.9 ppm. Purity standards exceeding 98% are required for most pharmaceutical applications, driving innovation in purification techniques like recrystallization from toluene/hexane mixtures.
Emerging research explores its potential in material science, particularly as a monomer for functional polymers. The carboxylic acid group enables incorporation into polyesters or polyamides with modified thermal properties. Searches for "CAS 712294-48-9 material applications" have tripled since 2022, indicating cross-disciplinary interest.
Stability studies reveal that 3-Chloro-4-ethoxy-5-methoxybenzoic Acid remains stable under nitrogen at room temperature for >24 months, though decomposition may occur above 180°C. Proper storage in amber glass containers with desiccants is recommended, as moisture can lead to gradual hydrolysis of the ethoxy group. These storage conditions are critical for maintaining batch consistency in industrial settings.
The global market for this compound is projected to grow at 6.8% CAGR through 2030, with Asia-Pacific leading production capacity expansion. Quality control protocols emphasize residual solvent analysis and heavy metal screening, addressing concerns about pharmaceutical impurities. Regulatory filings increasingly require detailed genotoxicity studies and ICH stability data for compliance with FDA and EMA guidelines.
Recent synthetic improvements focus on flow chemistry approaches, reducing reaction times from 12 hours to <90 minutes while improving yield to >85%. These advancements respond to industry demands for cost-effective synthesis and sustainable manufacturing. Patent analysis shows 14 new applications referencing this compound in 2023 alone, primarily in kinase inhibitor development and crop protection formulations.
For researchers, key considerations include the compound's handling precautions (dust control, PPE requirements) and waste disposal procedures. While not classified as hazardous under GHS, standard laboratory practices for organic acids should be followed. The material safety data sheet (MSDS) provides detailed guidance on first aid measures and spill containment.
Future directions may explore its use in bioconjugation chemistry or as a precursor for fluorescent probes. The compound's structural flexibility allows for diverse modifications, making it valuable for medicinal chemistry optimization. With increasing interest in targeted drug delivery systems, its potential as a linker molecule warrants further investigation.
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